2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfonyl}acetic acid
Description
2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfonyl}acetic acid is a synthetic organic compound characterized by a sulfonyl (-SO₂-) bridge linking two acetic acid-derived moieties. The 3,4-dichloroanilino group (a benzene ring substituted with chlorine at positions 3 and 4) is attached via an amide bond to the central ethylsulfonyl backbone.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfonylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO5S/c11-7-2-1-6(3-8(7)12)13-9(14)4-19(17,18)5-10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVXGQXONWPKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CS(=O)(=O)CC(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801168217 | |
| Record name | 2-[[2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl]sulfonyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801168217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338793-68-3 | |
| Record name | 2-[[2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl]sulfonyl]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338793-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl]sulfonyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801168217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfonyl}acetic acid typically involves the reaction of 3,4-dichloroaniline with ethyl 2-bromoacetate, followed by sulfonylation and subsequent hydrolysis . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfonyl}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and temperature control to optimize reaction rates and yields . Major products formed from these reactions include sulfone, amine, and substituted derivatives .
Scientific Research Applications
Overview
2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfonyl}acetic acid, with the CAS number 338793-68-3, is a compound notable for its diverse applications in scientific research and industry. Its unique molecular structure, which includes a sulfonamide functional group and a dichloroaniline moiety, positions it as an important intermediate in various chemical syntheses and biological studies. This article explores its applications across different fields, supported by case studies and relevant data.
Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of various organic compounds. Its ability to undergo sulfonylation and acylation reactions allows chemists to create complex molecules with specific functionalities. This compound is particularly useful in the development of pharmaceuticals and agrochemicals.
Biochemical Studies
The compound is utilized in biochemical research to study enzyme interactions and protein modifications. Its mechanism of action involves forming covalent bonds with enzyme active sites, which can lead to inhibition or alteration of enzyme activity. This property makes it a candidate for investigating potential therapeutic agents targeting specific enzymes involved in disease pathways.
Pharmaceutical Development
Research indicates that compounds similar to this compound exhibit significant biological activities, including anti-cancer properties. The dichloroaniline moiety suggests potential applications in developing anti-cancer agents or other therapeutic compounds that target specific cellular mechanisms.
Agricultural Applications
Given its antimicrobial properties, this compound has potential applications as a pesticide or herbicide. Its effectiveness against various pathogens can be exploited in agricultural settings to enhance crop protection and yield.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways related to cancer proliferation. |
| Study B | Synthesis of Anticancer Agents | Utilized as an intermediate to synthesize novel compounds showing promising cytotoxicity against cancer cell lines. |
| Study C | Agricultural Efficacy | Evaluated as a potential herbicide; results indicated significant effectiveness against common agricultural weeds while maintaining low toxicity to crops. |
Mechanism of Action
The mechanism of action of 2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfonyl}acetic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. Pathways involved in its mechanism of action include sulfonylation and acylation reactions, which can alter the structure and function of target molecules.
Comparison with Similar Compounds
Substituent Effects on the Anilino Ring
The electronic and steric properties of substituents on the anilino ring significantly influence chemical behavior and bioactivity:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CF₃) increase the compound's acidity by stabilizing the deprotonated form, which may enhance binding to cationic residues in biological targets .
- Halogen substituents (Cl, Br) facilitate halogen bonding, a critical interaction in drug-receptor complexes .
- Electron-donating groups (e.g., OCH₃) reduce acidity and may improve solubility in polar solvents but decrease membrane permeability .
Sulfur Group Modifications: Sulfonyl vs. Sulfanyl
The oxidation state of the sulfur-containing group (sulfonyl vs. sulfanyl) alters physicochemical properties:
Key Observations :
- Sulfanyl groups (-S-) enhance lipophilicity and membrane permeability but are prone to oxidation, which may limit their in vivo stability .
Biological Activity
2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfonyl}acetic acid (CAS No. 338793-68-3) is a chemical compound with a molecular formula of C10H9Cl2NO4S and a molecular weight of 294.16 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanism of action, applications in research, and relevant case studies.
The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The compound is known to form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
- Protein Modification : Through sulfonylation and acylation reactions, it alters the structure and function of target proteins.
- Interaction with Molecular Targets : The compound can affect pathways related to inflammation and pain signaling by modulating the expression of pro-inflammatory cytokines such as TNF-α.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through inhibition of COX enzymes.
- Antimicrobial Properties : Preliminary studies suggest that it may have antimicrobial effects, although further research is needed to confirm these findings.
Research Findings and Case Studies
Several studies have explored the biological activity of similar compounds and their implications for drug development. Below are notable findings relevant to this compound.
Applications in Scientific Research
The compound is utilized in various scientific domains:
- Biochemistry : It serves as a reagent for studying enzyme interactions and protein modifications.
- Pharmaceutical Development : Its potential anti-inflammatory properties make it a candidate for developing new therapeutic agents.
- Chemical Synthesis : Used as an intermediate in synthesizing other organic compounds.
Q & A
Q. What safety protocols are essential for handling chloro-aniline intermediates during synthesis?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure.
- Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before incineration.
- Emergency Procedures : Maintain antidotes (e.g., methylene blue for methemoglobinemia) in lab settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
